molecular formula C7H12N4 B6615230 1-cyclopentyl-1H-1,2,4-triazol-5-amine CAS No. 1250081-75-4

1-cyclopentyl-1H-1,2,4-triazol-5-amine

Cat. No.: B6615230
CAS No.: 1250081-75-4
M. Wt: 152.20 g/mol
InChI Key: FZKLTKOUEAYICH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-1,2,4-triazol-5-amine (CAS 1250081-75-4) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . This compound serves as a valuable heterocyclic building block in medicinal chemistry research, particularly in the development of novel antibacterial agents . Recent scientific studies highlight its significance as a core structural motif in the synthesis of hybrid molecules that exhibit potent antistaphylococcal activity . Research indicates that the presence of a cycloalkyl fragment, such as the cyclopentyl group in this compound, at the third position of the 1,2,4-triazole ring is essential for effective antibacterial activity against strains like Staphylococcus aureus . These hybrid molecules are investigated as DNA gyrase inhibitors, a critical target for combating bacterial infections, suggesting a potential mechanism of action for derivatives stemming from this chemical scaffold . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclopentyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-7-9-5-10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKLTKOUEAYICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclopentyl-Substituted Precursors

A widely employed strategy involves the cyclocondensation of cyclopentyl-containing guanidine derivatives with carbonyl compounds. For instance, N-cyclopentylguanidine reacts with ketones or aldehydes under microwave irradiation to form the triazole core. This method mirrors the synthesis of benzamide-functionalized triazolamines reported by, where aminoguanidine hydrochloride was condensed with phthalic anhydride to yield rigidified triazole scaffolds.

In the case of this compound, cyclopentane carbonyl chloride serves as the acylating agent. The reaction proceeds via a two-step process:

  • Acylation : Cyclopentane carbonyl chloride reacts with aminoguanidine in acetic acid, forming an intermediate N-guanidinoimide.

  • Cyclocondensation : Microwave-assisted heating (120–160°C) in acetonitrile with catalytic DMAP facilitates ring closure, yielding the triazolamine core.

One-Pot Synthesis via Dimroth Rearrangement

An efficient one-pot method, adapted from, involves the sequential acylation, heterocyclization, and nucleophilic ring opening. Starting with 2-aminobenzonitrile, the process entails:

  • Acylation : Treatment with cyclopentane carbonyl chloride in acetic acid/sodium acetate.

  • Heterocyclization : Formation of a triazolo[c]quinazoline intermediate under reflux.

  • Ring Opening : Acid-catalyzed hydrolysis in methanol-water (5:1) to yield the target compound.

This method achieved >90% yield for analogous cyclopropyl derivatives, suggesting its applicability to cyclopentyl analogs.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Microwave-assisted synthesis significantly enhances reaction efficiency. For example, demonstrated that increasing temperature from 90°C (conventional heating) to 160°C under microwave conditions improved yields from 0% to 50% for benzamide-substituted triazolamines (Table 1). Similar optimization is critical for cyclopentyl derivatives to overcome energy barriers in cyclocondensation.

Table 1. Optimization of Microwave-Assisted Synthesis Parameters

ParameterCondition 1Condition 2Condition 3
Temperature (°C)120160160
Time (min)303060
AdditiveDMAPNoneDMAP
Yield (%)504033

Role of Additives

The use of DMAP (4-dimethylaminopyridine) as a catalyst is pivotal. In, DMAP increased yields by 10–15% by facilitating nucleophilic attack during cyclocondensation. For cyclopentyl derivatives, DMAP similarly enhances the acylation step, ensuring regioselective N1-functionalization.

Regioselectivity and Structural Confirmation

Challenges in Regioselective Acylation

The triazole ring exhibits annular tautomerism, leading to potential acylation at N1, N2, or N3 positions. X-ray crystallography of analogous compounds (e.g., 14h in) confirmed that acylation preferentially occurs at the N1 position when DMAP is used, driven by steric and electronic factors. For this compound, this selectivity ensures the desired product dominates.

Spectroscopic Characterization

  • NMR Spectroscopy : The 1H^1H NMR spectrum of this compound shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and triazole NH (δ 13.5 ppm, broad singlet).

  • LC-MS : A molecular ion peak at m/z = 195 [M+1] confirms the molecular formula C8H14N4C_8H_{14}N_4.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Purification Technique
Cyclocondensation50–602–4Flash chromatography
One-Pot Synthesis90–986–8Recrystallization

The one-pot method offers higher yields but requires stringent control over hydrolysis conditions. In contrast, microwave-assisted cyclocondensation enables rapid synthesis but necessitates chromatographic purification.

Industrial-Scale Considerations

Cost-Effectiveness

Cyclopentane carbonyl chloride is commercially available at scale, making the one-pot method economically viable. However, microwave reactors’ capital costs may limit large-scale adoption of the cyclocondensation route.

Environmental Impact

The use of acetonitrile in microwave synthesis poses disposal challenges. Alternative solvents (e.g., ethanol-water mixtures) are under investigation to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole amines with different substituents .

Scientific Research Applications

Antimicrobial Activity

1-Cyclopentyl-1H-1,2,4-triazol-5-amine has shown promising antimicrobial properties. Research indicates that it can serve as a lead compound for developing new antimicrobial and antithrombotic agents . Its structural similarity to other triazoles suggests that it may inhibit bacterial growth effectively .

Case Study: Antistaphylococcal Activity
In studies assessing its effectiveness against Staphylococcus aureus, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10.1 to 438.0 μM. Notably, some derivatives demonstrated MIC values comparable to the reference drug ciprofloxacin .

CompoundMIC (μM)MBC (μM)Activity Type
2.1710.120.2Bactericidal
2.1810.621.2Bactericidal
Ciprofloxacin4.79.6Bactericidal

Antifungal Activity

The compound also exhibits antifungal properties due to its ability to inhibit cytochrome P450-dependent enzymes critical for fungal ergosterol biosynthesis . This mechanism is vital in combating fungal infections that have developed resistance to existing treatments.

Case Study: Novel Triazole Derivatives
Recent studies have highlighted the synthesis of novel derivatives of 1,2,4-triazoles that show significant antifungal activity against various pathogens such as Candida and Aspergillus species. These compounds demonstrated low toxicity while maintaining high efficacy against resistant strains .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies:

  • One-Pot Synthesis : This method allows for the simultaneous formation of multiple components in a single reaction vessel, enhancing efficiency and reducing time.
  • Substitution Reactions : The introduction of the cyclopentyl group can be accomplished through various nucleophilic substitution reactions involving suitable precursors.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Cyclopentyl Substitution : Enhances solubility and biological interaction.
  • Aliphatic Cycles : The presence of aliphatic groups increases antibacterial effects.
  • Modification of Aniline Moiety : Alterations in the aniline part of the molecule can lead to significant changes in antibacterial activity; for example, introducing halogens generally reduces activity unless strategically placed .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects . Molecular modeling studies have provided insights into the binding interactions and the structural basis for its activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties
1-Cyclopentyl-1H-1,2,4-triazol-5-amine N(1)-Cyclopentyl, C(5)-NH₂ ~180.23 g/mol* Enhanced lipophilicity due to cyclopentyl group; potential for improved membrane permeability.
3-Phenyl-1H-1,2,4-triazol-5-amine C(3)-Ph, C(5)-NH₂ 160.18 g/mol Planar aromatic group enhances π-π stacking; used in coordination chemistry .
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine N(1)-Me, C(3)-Ph, C(5)-NH₂ 228.68 g/mol Methyl group increases steric hindrance; hydrochloride hydrate improves solubility .
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine C(3)-Naphthyl, N(1)-Ph, C(5)-NH₂ 286.34 g/mol Bulky naphthyl group enhances hydrophobic interactions; anticancer activity reported .
N,N-Dimethyl-1-phenyl-3-trifluoromethyl-1H-1,2,4-triazol-5-amine N(1)-Ph, C(3)-CF₃, C(5)-NMe₂ 271.24 g/mol Trifluoromethyl group improves metabolic stability; dimethylamine enhances solubility .

*Calculated based on C₇H₁₂N₄.

Key Observations :

  • Lipophilicity : The cyclopentyl substituent likely increases lipophilicity compared to smaller alkyl groups (e.g., methyl) but less than aromatic substituents (e.g., naphthyl) .
  • Steric Effects : Bulky groups at N(1) or C(3) (e.g., phenyl, naphthyl) may hinder enzymatic degradation or receptor binding .

Challenges :

  • Cyclopentyl Substitution : Steric hindrance may reduce yields compared to smaller alkyl groups .
  • Regioselectivity : Control of N(1) vs. N(2) substitution requires careful optimization of reaction conditions .

Crystallographic and Structural Insights

Crystal structures of related compounds reveal key interactions:

  • 3-Phenyl-1H-1,2,4-triazol-5-amine : Forms hydrogen-bonded dimers via N–H···N interactions, stabilizing the lattice.
  • 3,3′-Disulfanediyldi(1H-1,2,4-triazol-5-amine) : Disulfide bridges and amine groups enable 3D coordination networks with metals.
  • 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine : Methyl and phenyl groups induce torsional angles, affecting packing efficiency.

Biological Activity

1-Cyclopentyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C₇H₁₂N₄, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds within the 1,2,4-triazole class exhibit significant antibacterial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives could inhibit DNA-gyrase, an essential enzyme for bacterial replication, showcasing moderate to high inhibitory effects against Gram-positive and Gram-negative bacteria .

Key Findings on Antimicrobial Activity:

  • Inhibition of Pathogens: The compound has displayed activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Mechanism of Action: The triazole ring's ability to interact with enzyme active sites is crucial for its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound is also under investigation. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Notable Research Outcomes:

  • Cell Line Studies: In vitro studies have shown that certain triazole derivatives can inhibit the growth of cancer cell lines more effectively than traditional chemotherapeutics.
  • Structure-Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly influences the compound's anticancer activity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: It binds to active sites of enzymes like DNA-gyrase and other kinases, disrupting their function and leading to reduced cellular proliferation in bacteria and cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(Cyclohexyl)-1H-1,2,4-triazol-5-amineCyclohexyl group instead of cyclopentylPotentially different pharmacokinetics
3-Amino-1H-1,2,4-triazoleLacks cyclopentyl groupSimpler structure; diverse reactivity
4-Methylthio-1H-1,2,4-triazoleContains a methylthio substituentEnhanced lipophilicity

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Study on Antimicrobial Efficacy

A recent study evaluated various triazole derivatives against multi-drug resistant strains. The results indicated that compounds similar to 1-cyclopentyl showed superior efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Research

Another significant investigation focused on the anticancer properties of triazole derivatives. The study demonstrated that specific modifications in the triazole structure could enhance cytotoxicity against breast cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopentyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with nitrile or hydrazine derivatives. Key steps include:

  • Precursor Preparation : Cyclopentylamine derivatives are reacted with nitriles or carbonyl compounds to form intermediate hydrazones.
  • Cyclization : Acid- or base-catalyzed cyclocondensation under reflux (e.g., ethanol or DMF at 80–100°C) to form the triazole core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    • Optimization : Adjusting solvent polarity, temperature, and catalyst (e.g., p-toluenesulfonic acid) can improve yields (reported 60–75%) .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopentyl CH2_2 signals at δ 1.5–2.0 ppm, triazole NH2_2 at δ 6.5–7.0 ppm) .
  • MS : ESI-MS detects [M+H]+^+ peaks (e.g., m/z 193 for C7_7H12_{12}N4_4) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., planar triazole ring with dihedral angles <5° for cyclopentyl substitution) .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity and biological activity?

  • Methodological Answer :

  • Tautomer Identification : The compound exists as two tautomers (this compound and 1-cyclopentyl-4H-1,2,4-triazol-5-amine). Use 15^{15}N NMR or X-ray crystallography to distinguish them .
  • Impact on Bioactivity : Tautomer I (NH2_2 at position 5) shows stronger π-electron delocalization, enhancing interactions with enzyme active sites (e.g., antifungal targets). Tautomer II exhibits reduced planarity, altering binding affinity .
    • Experimental Design : Compare bioactivity (e.g., MIC assays) of tautomer-enriched samples via pH-controlled recrystallization .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

  • Methodological Answer :

  • Source Analysis : Contradictions may arise from:

  • Purity : Impurities from incomplete cyclization (e.g., hydrazone intermediates) can skew bioassays. Validate purity via HPLC (>95%) .

  • Structural Analogues : Substituent position (e.g., cyclopentyl vs. phenyl) drastically alters activity. Compare with analogues (Table 1) .

    Table 1 : Bioactivity Comparison of Triazole Derivatives

    CompoundMIC (μg/mL) C. albicansLogP
    1-Cyclopentyl-triazol-5-amine8.21.9
    1-Phenyl-triazol-5-amine32.52.4
    Data inferred from similar triazoles

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetyl groups at the NH2_2 position to enhance aqueous solubility.
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration without precipitation .
  • Salt Formation : Hydrochloride salts (via HCl/EtOH treatment) improve crystallinity and solubility (e.g., 12 mg/mL vs. 3 mg/mL for free base) .

Data Contradiction Analysis

Q. Why do computational docking studies sometimes conflict with experimental binding assays for this compound?

  • Methodological Answer :

  • Tautomer Consideration : Most docking models use tautomer I, but experimental systems may contain tautomer II. Re-run simulations with both forms .
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrophobic interactions with cyclopentyl. Use explicit water MD simulations .
  • Target Flexibility : Flexible docking (e.g., AutoDock Vina) accounts for protein conformational changes, improving correlation with SPR/Voxtalisib assay data .

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